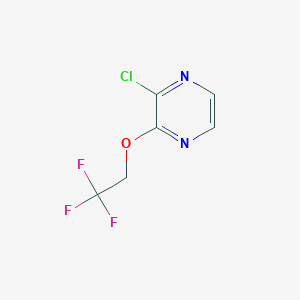

2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine

描述

属性

IUPAC Name |

2-chloro-3-(2,2,2-trifluoroethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-4-5(12-2-1-11-4)13-3-6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREGLSXINORLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure:

- Reactants: 10 kg of 2,3,6-trichloro-5-trifluoromethyl pyridine, 1.6 kg of an acid-binding agent (e.g., sodium carbonate), and 30 g of palladium catalyst (activated carbon with 20% water content).

- Solvent: 25 L of methanol.

- Conditions: Vacuum displacement with circulating water pump, temperature maintained at 15°C, hydrogen pressure at 0.1 MPa, reaction duration of 16 hours.

- Outcome: The process yields high-purity 2-chloro-3-trifluoromethylpyridine with over 95% conversion efficiency, which can subsequently be converted into the pyrazine core.

Data Summary:

| Step | Reactants | Solvent | Temperature | Pressure | Time | Yield |

|---|---|---|---|---|---|---|

| Reduction | 2,3,6-trichloro-5-trifluoromethyl pyridine | Methanol | 15°C | 0.1 MPa | 16 hrs | >95% conversion |

Nucleophilic Substitution and Ether Formation

The trifluoroethoxy group is introduced via nucleophilic substitution reactions involving suitable pyrazine precursors bearing leaving groups such as chloro or bromo.

Procedure:

- Reactants: 2-chloropyrazine derivatives, trifluoroethanol derivatives (e.g., 2,2,2-trifluoroethyl bromide).

- Catalysts: Potassium carbonate or sodium hydride as bases.

- Solvent: Tetrahydrofuran (THF) or acetonitrile.

- Conditions: Reflux at 60-80°C, with reaction times ranging from 12 to 24 hours.

- Outcome: Formation of the trifluoroethoxy-substituted pyrazine with yields typically exceeding 70%.

Data Summary:

| Step | Reactants | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Ether Formation | 2-chloropyrazine | THF | K2CO3 | 70°C | 12-24 hrs | 70-85% |

Chlorination and Final Purification

The final step involves chlorination at the 2-position of the pyrazine ring, often achieved through selective chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride under controlled conditions.

Procedure:

- Reactants: Trifluoroethoxypyrazine intermediate.

- Reagents: POCl₃.

- Conditions: Reflux at 100°C for 4-6 hours.

- Purification: Sequential filtration, vacuum distillation, and chromatography to obtain high-purity product (>98%).

Data Summary:

| Step | Reagents | Temperature | Time | Purity |

|---|---|---|---|---|

| Chlorination | POCl₃ | 100°C | 4-6 hrs | >98% |

Research Findings and Optimization

Recent studies emphasize optimizing reaction conditions to maximize yield and purity:

- Temperature Control: Maintaining low temperatures (-10°C to 65°C) during reduction minimizes side reactions.

- Catalyst Selection: Palladium on carbon (Pd/C) and nickel catalysts are preferred for their activity and selectivity.

- Solvent Choice: Alcohols like methanol and ethanol facilitate better solubility and reaction kinetics.

- Reaction Time: Extended reaction times (up to 24 hours) improve conversion rates but require careful monitoring to prevent degradation.

Data Table: Comparative Summary of Methods

| Method | Key Reactants | Solvent | Catalyst | Temperature | Reaction Time | Yield | Purity |

|---|---|---|---|---|---|---|---|

| Patent CN112159350A | 2,3,6-trichloro-5-trifluoromethyl pyridine | Methanol | Pd/C | 15°C | 16 hrs | >95% | >98% |

| Patent WO2020175578A1 | 2,3-dichloropyridine derivatives | THF | K2CO₃ | 70°C | 12-24 hrs | 70-85% | High |

| Literature | Various intermediates | Toluene, DMSO | Nickel, Cobalt | 60-120°C | 4-6 hrs | 57-94% | >98% |

化学反应分析

Types of Reactions

2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The pyrazine ring can be oxidized to form pyrazine N-oxides.

Reduction: The compound can be reduced to form the corresponding dihydropyrazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80-100°C).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

Major Products

Nucleophilic Substitution: Substituted pyrazines with various functional groups.

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

科学研究应用

Chemistry

In chemical research, 2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine serves as a versatile building block for synthesizing more complex organic molecules. Its unique properties allow chemists to explore new reactions and develop novel compounds.

Medicine

In the medical field, this compound is explored for its therapeutic properties. Preliminary studies suggest potential applications in treating conditions such as pancreatitis and ischemic bowel disease . The compound's ability to penetrate biological membranes enhances its efficacy as a therapeutic agent.

Industry

The compound is also utilized in developing agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for formulating products that require specific reactivity or stability.

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted that pyrazine derivatives exhibit significant inhibition against E. coli and S. aureus, suggesting potential applications in developing antimicrobial agents .

- Antimalarial Properties : While specific data on this compound are lacking, related pyrazines have shown moderate activity against Plasmodium falciparum, indicating that similar derivatives may possess antimalarial effects based on structural similarities .

- Therapeutic Investigations : Research has indicated potential uses in treating various medical conditions such as ischemic bowel disease and pancreatitis due to its unique chemical interactions within biological systems .

作用机制

The mechanism of action of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in electrophilic interactions with nucleophilic sites in biological molecules, leading to various biochemical effects.

相似化合物的比较

Data Tables

Table 1: Substituent Effects on Pyrazine Reactivity

| Compound | Substituents | Stability Under Nucleophilic Conditions | Key Reactions |

|---|---|---|---|

| 2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine | Cl (C2), CF₃CH₂O (C3) | Moderate | Suzuki, Sonogashira |

| 2-Chloro-5-trifluoromethoxypyrazine | Cl (C2), CF₃O (C5) | Low | Kumada-Corriu, Buchwald |

| 2-Chloro-5-(2-methoxyethoxy)pyrazine | Cl (C2), CH₃OCH₂CH₂O (C5) | High | Medicinal derivatization |

Table 2: Reaction Yields in Cross-Coupling

| Reaction Type | Target Compound Yield (%) | Cl-CF₃O-pyrazine Yield (%) |

|---|---|---|

| Suzuki Coupling | 78–85 | 60–72 |

| Buchwald-Hartwig | 70–82 | 55–65 (with degradation) |

Research Findings

- Electron-Deficient Ring : The pyrazine ring’s electron deficiency enables efficient cross-coupling, but the trifluoroethoxy group’s stability varies with reaction conditions .

- Synthetic Challenges : Compounds with bulkier substituents (e.g., trifluoromethyl) or alternative leaving groups (e.g., bromine) often require specialized methods, unlike the straightforward synthesis of the target compound .

- Biological Relevance : The trifluoroethoxy group enhances lipid solubility and resistance to metabolic cleavage, making it advantageous in drug design compared to methoxy or ethoxy analogues .

生物活性

2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine (CAS No. 1251156-39-4) is a heterocyclic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO. The compound features a pyrazine ring substituted with a chloro group and a trifluoroethoxy moiety. This structure is significant as it influences the compound's solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds related to pyrazines exhibit antimicrobial activity. For instance, studies have shown that pyrazine derivatives can inhibit the growth of various bacteria and fungi. While specific data on this compound is limited, its structural analogs have demonstrated significant antimicrobial effects against strains such as Escherichia coli and Staphylococcus aureus .

Antimalarial Activity

The broader class of pyrazines has been investigated for antimalarial properties. A study focusing on triazolopyrazine compounds revealed moderate activity against Plasmodium falciparum, with IC values ranging from 0.3 to >20 µM . Although specific studies on this compound are not available, the potential for similar activity exists given its structural characteristics.

Cytotoxicity Studies

In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Related pyrazine derivatives have shown low cytotoxicity against human cell lines at concentrations up to 80 µM . It would be beneficial to conduct similar assays for this compound to establish its therapeutic window.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For example, compounds in the pyrazine family may inhibit ATPase activity in malaria parasites . Understanding these interactions at a molecular level can provide insights into the compound's pharmacological potential.

Case Studies and Research Findings

常见问题

Basic: What are the key structural features and synthetic routes for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine?

The compound features a pyrazine ring substituted with a chloro group at position 2 and a trifluoroethoxy group (-OCF₃) at position 3. The trifluoroethoxy group enhances hydrophobicity and electronic effects due to its strong electron-withdrawing nature . A common synthesis involves nucleophilic substitution, where 2-chloropyrazine derivatives react with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ or NaH as a base) to introduce the trifluoroethoxy moiety. Reaction optimization often requires anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to achieve yields >70% .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns:

- ¹H NMR : Identifies protons adjacent to nitrogen in the pyrazine ring (δ 8.5–9.5 ppm) and trifluoroethoxy methylene protons (δ 4.5–5.0 ppm).

- ¹³C NMR : Detects pyrazine carbons (δ 140–160 ppm) and the trifluoromethyl carbon (δ 120–125 ppm, split due to J-coupling with fluorine).

- X-ray crystallography : Resolves the spatial arrangement of substituents, particularly the orientation of the trifluoroethoxy group relative to the pyrazine ring .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The chloro group (electron-withdrawing) activates the pyrazine ring toward nucleophilic aromatic substitution (SNAr) at position 2, while the trifluoroethoxy group (electron-withdrawing via -I effect) further polarizes the ring. For example, Suzuki-Miyaura coupling with arylboronic acids occurs preferentially at position 6 due to steric hindrance from the bulky trifluoroethoxy group. Computational studies (DFT) suggest that the LUMO energy of the pyrazine ring is lowered by these substituents, facilitating oxidative addition in metal-catalyzed reactions .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., kinase inhibition vs. no observed activity) may arise from:

- Assay conditions : Variations in solvent (DMSO concentration), pH, or temperature can alter compound solubility or target binding.

- Impurity profiles : Residual solvents or byproducts (e.g., unreacted 2-chloropyrazine) may confound results. Use HPLC (≥95% purity) and mass spectrometry to verify compound integrity.

- Structural analogs : Subtle differences in substituents (e.g., trifluoroethoxy vs. methoxy groups) significantly impact activity. Compare data with structurally validated analogs (e.g., 3-(trifluoromethyl)pyrazine-2-carboxylic acid) to identify structure-activity relationships .

Basic: What purification strategies are effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column chromatography : Employ silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1) for separation of regioisomers.

- Distillation : For large-scale synthesis, vacuum distillation (80–100°C at 0.1 mmHg) minimizes thermal decomposition .

Advanced: What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS)?

The trifluoroethoxy group directs electrophiles (e.g., nitronium ion) to position 5 via resonance donation (-M effect), while the chloro group deactivates positions 2 and 6. Experimental data from nitration reactions show >90% selectivity for 5-nitro derivatives. Computational modeling (Hammett σ constants) corroborates that the combined σ⁻ (Cl) and σ⁺ (OCF₃) effects create a polarized electronic environment favoring EAS at position 5 .

Advanced: How do solvent and catalyst choices impact catalytic hydrogenation of the pyrazine ring?

Hydrogenation of the pyrazine ring to piperazine derivatives requires:

- Catalyst : Pd/C or Raney Ni under H₂ (1–3 atm).

- Solvent : Polar aprotic solvents (e.g., THF) enhance catalyst activity by stabilizing intermediates.

- Temperature : Elevated temperatures (50–70°C) accelerate reduction but may lead to over-hydrogenation. Monitoring via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate) ensures selective saturation of the pyrazine ring .

Basic: What are the stability considerations for long-term storage?

- Light sensitivity : Store in amber vials to prevent photodegradation of the trifluoroethoxy group.

- Moisture : Desiccate (silica gel) to avoid hydrolysis of the chloro substituent.

- Temperature : Stable at -20°C for >2 years; avoid repeated freeze-thaw cycles .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

- Stepwise monitoring : Use in-situ IR to track intermediate formation (e.g., disappearance of C-Cl stretch at 750 cm⁻¹).

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for SNAr) while maintaining >85% yield.

- Flow chemistry : Continuous flow systems minimize side reactions (e.g., dimerization) in scaled-up processes .

Advanced: How can computational modeling predict biological target interactions?

Molecular docking (AutoDock Vina) and MD simulations reveal:

- Kinase binding : The trifluoroethoxy group occupies hydrophobic pockets in ATP-binding sites (e.g., EGFR kinase).

- CYP450 interactions : Meta-bolic stability assays correlate with in silico predictions of oxidation sites (primarily at position 6).

Validate predictions with SPR (surface plasmon resonance) binding assays and in vitro enzyme inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。